molecular formula C15H15F3N4O4S B2394066 N-[4-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]phenyl]acetamide CAS No. 2415571-39-8

N-[4-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]phenyl]acetamide

Cat. No. B2394066
CAS RN: 2415571-39-8
M. Wt: 404.36
InChI Key: DUYCRERWWWCFRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]phenyl]acetamide, commonly known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancers. It belongs to the class of drugs called Bruton's tyrosine kinase (BTK) inhibitors, which are known to inhibit the activity of BTK, a protein that plays a crucial role in the development and growth of cancer cells.

Mechanism of Action

TAK-659 works by inhibiting the activity of N-[4-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]phenyl]acetamide, a protein that plays a crucial role in the development and growth of cancer cells. This compound is involved in the signaling pathway that leads to the activation of various proteins that promote cell proliferation and survival. By inhibiting this compound, TAK-659 blocks the signaling pathway, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects on cancer cells. It inhibits the proliferation and survival of cancer cells by blocking the this compound signaling pathway. It also induces apoptosis, a process of programmed cell death, in cancer cells. TAK-659 has also been shown to enhance the activity of other anti-cancer drugs, such as venetoclax, in preclinical studies.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for lab experiments. It is a potent and selective inhibitor of N-[4-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]phenyl]acetamide, which makes it an ideal tool for studying the role of this compound in cancer development and progression. It has also been shown to have low toxicity and good pharmacokinetic properties, which makes it suitable for in vivo studies. However, TAK-659 has some limitations, such as its high cost and limited availability, which may limit its use in some labs.

Future Directions

There are several future directions for the development and use of TAK-659. One direction is to investigate its efficacy in combination with other anti-cancer drugs, such as immune checkpoint inhibitors, to enhance its anti-tumor activity. Another direction is to study its efficacy in other types of cancers, such as solid tumors, which may have different molecular mechanisms than hematological cancers. In addition, further studies are needed to understand the long-term safety and efficacy of TAK-659 in humans.

Synthesis Methods

TAK-659 is synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process is complex and involves several purification steps to obtain the final product of high purity. The exact details of the synthesis process are proprietary and have not been disclosed by the manufacturer.

Scientific Research Applications

Several studies have been conducted to investigate the efficacy of TAK-659 in the treatment of different types of cancers. One study showed that TAK-659 inhibited the growth of B-cell lymphoma cells in vitro and in vivo, leading to the regression of tumors in mice. Another study demonstrated that TAK-659 had potent anti-tumor activity in patients with relapsed or refractory chronic lymphocytic leukemia (CLL).

properties

IUPAC Name

N-[4-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4O4S/c1-10(23)20-11-2-4-12(5-3-11)27(25,26)19-8-9-22-14(24)7-6-13(21-22)15(16,17)18/h2-7,19H,8-9H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYCRERWWWCFRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.